molecular formula C9H6ClNO3S B8734265 7-(2-Chloroacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

7-(2-Chloroacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No.: B8734265
M. Wt: 243.67 g/mol
InChI Key: HAYWLGWCVJGYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chloroacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C9H6ClNO3S and its molecular weight is 243.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

7-(2-chloroacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H6ClNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14)

InChI Key

HAYWLGWCVJGYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)CCl)SC(=O)N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethanol (1500 mL) was added to a mixture of 7-acetyl-4-hydroxy-3H-benzothiazol-2-one (150 g) (WO2004/016578) and benzyltrimethylammonium dichloroiodate (374 g) in a flask fitted with an overhead stirrer. The mixture was heated to 78° C. for 1 h and left to cool to room temperature overnight. The mixture was poured into water (2 L), and the precipitate collected by filtration, washed with water, filtered to near dryness, and suspended in ethyl acetate. The mixture was heated to reflux and allowed to cool to room temperature with stirring. The solid was collected by filtration, washed with cold ethyl acetate (200 mL) then re-suspended in diethyl ether (1 L). The solid was collected, filtered again and washed with ether (200 mL) and dried in vacuo to give the subtitled compound. Yield 164 g.
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
374 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

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